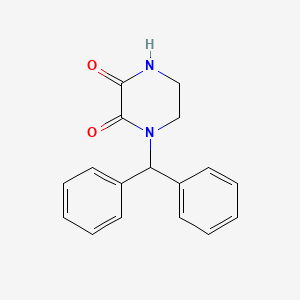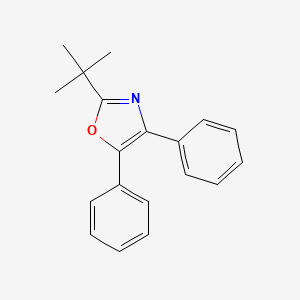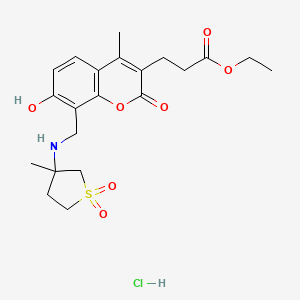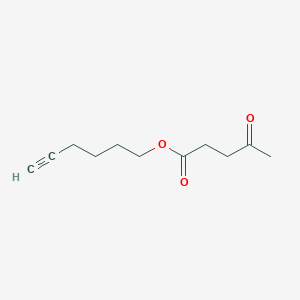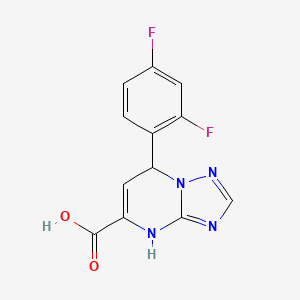
C12H8F2N4O2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C12H8F2N4O2 is a fluorinated organic molecule. This compound is characterized by the presence of two fluorine atoms, four nitrogen atoms, and two oxygen atoms within a twelve-carbon framework. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C12H8F2N4O2 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by nitration and oxidation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous hydrogen fluoride as a fluorinating agent and concentrated sulfuric acid for nitration are common in the synthesis of such compounds.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
C12H8F2N4O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitro compounds, while reduction can produce amines or alcohols.
科学研究应用
C12H8F2N4O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which C12H8F2N4O2 exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
C12H8Cl2N4O2: A chlorinated analog with similar structural features but different reactivity and stability.
C12H8Br2N4O2: A brominated analog that exhibits different chemical properties due to the presence of bromine atoms.
C12H8I2N4O2: An iodinated analog with unique reactivity patterns.
Uniqueness
C12H8F2N4O2: is unique due to the presence of fluorine atoms, which impart increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms also enhance the compound’s ability to interact with biological targets, making it valuable in pharmaceutical research.
属性
分子式 |
C12H8F2N4O2 |
|---|---|
分子量 |
278.21 g/mol |
IUPAC 名称 |
7-(2,4-difluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N4O2/c13-6-1-2-7(8(14)3-6)10-4-9(11(19)20)17-12-15-5-16-18(10)12/h1-5,10H,(H,19,20)(H,15,16,17) |
InChI 键 |
JUTIHAJWNAEIRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2C=C(NC3=NC=NN23)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


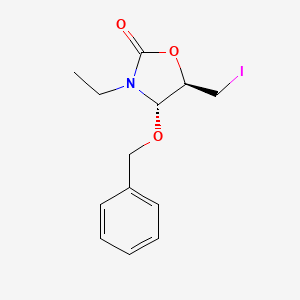
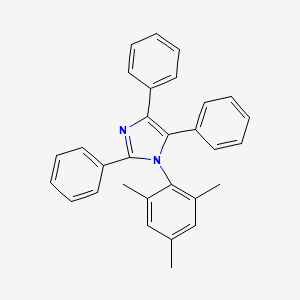
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
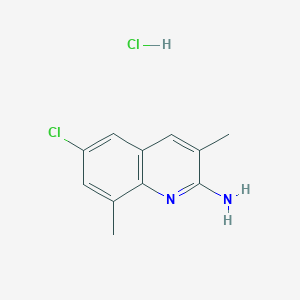
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
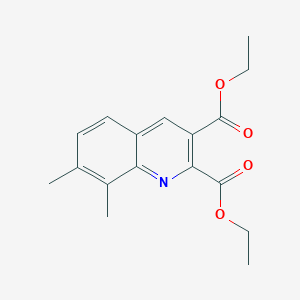
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
